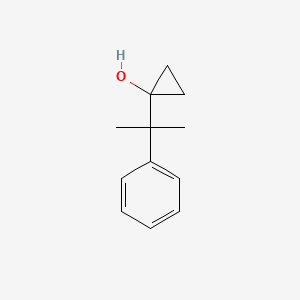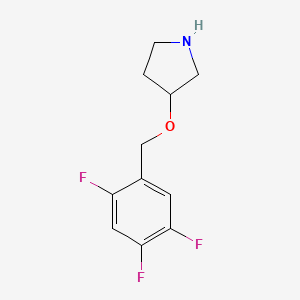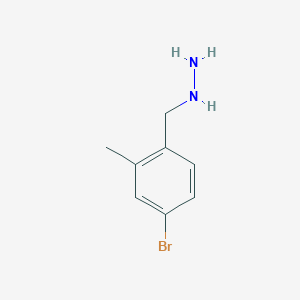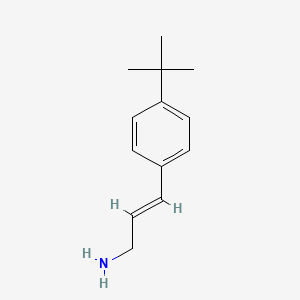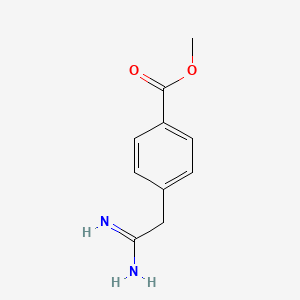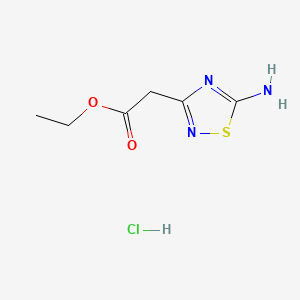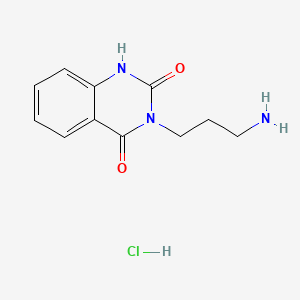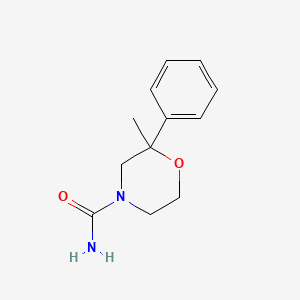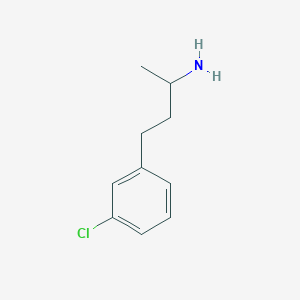![molecular formula C14H21NO6 B13591888 Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate](/img/structure/B13591888.png)
Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate is a complex organic compound with a furan ring structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a hydroxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Hydroxypropyl Side Chain: The hydroxypropyl group is introduced through a nucleophilic substitution reaction, where an appropriate halide reacts with the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl5-(2-amino-3-hydroxypropyl)furan-2-carboxylate: Lacks the Boc protection, making it more reactive.
Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropyl)furan-2-carboxylate: Contains a methoxy group instead of a hydroxy group, altering its reactivity and solubility.
Uniqueness
Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate is unique due to the presence of both the Boc-protected amino group and the hydroxypropyl side chain
Properties
Molecular Formula |
C14H21NO6 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
methyl 5-[3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]furan-2-carboxylate |
InChI |
InChI=1S/C14H21NO6/c1-14(2,3)21-13(18)15-9(8-16)7-10-5-6-11(20-10)12(17)19-4/h5-6,9,16H,7-8H2,1-4H3,(H,15,18) |
InChI Key |
NHLRXDVGRMNVNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(O1)C(=O)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


